(Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 4,7-dimethoxy-2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the benzothiazole derivative with 4-(dimethylamino)benzoic acid or its derivatives under coupling conditions using reagents such as carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions may target the benzothiazole ring or the carbonyl group in the benzamide moiety.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Benzamide derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Benzamide derivatives have been studied for their activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, benzamide derivatives exert their effects by interacting with specific enzymes, receptors, or other molecular targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-(dimethylamino)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the methoxy groups, which may affect its biological activity and chemical reactivity.
(Z)-4-(dimethylamino)-N-(4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the ethyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the ethyl and methoxy groups in (Z)-4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide makes it unique compared to its analogs
Properties
IUPAC Name |
4-(dimethylamino)-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-6-23-17-15(25-4)11-12-16(26-5)18(17)27-20(23)21-19(24)13-7-9-14(10-8-13)22(2)3/h7-12H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGYERDBHMVBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)N(C)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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